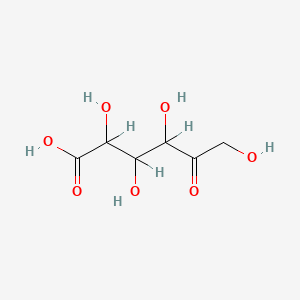

2,3,4,6-Tetrahydroxy-5-oxohexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Keto-D-gluconate, also known as 5-dehydrogluconate or D-tagaturonate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. 5-Keto-D-gluconate is soluble (in water) and a weakly acidic compound (based on its pKa). 5-Keto-D-gluconate has been primarily detected in feces.

生物活性

Overview

2,3,4,6-Tetrahydroxy-5-oxohexanoic acid, also known as D-glucuronic acid or its derivatives, is a significant compound in biochemical research and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₀O₇

- Molecular Weight : Approximately 194.14 g/mol

- CAS Number : 6814-36-4

- Chemical Structure : Characterized by multiple hydroxyl groups and a keto group.

Metabolic Role

This compound plays a crucial role in various metabolic pathways:

- Glycosylation : Acts as a substrate for enzymes involved in glycosylation processes, essential for protein folding and function.

- Detoxification : Involved in detoxifying xenobiotics through conjugation reactions that enhance solubility and excretion.

The biological activity of this compound can be attributed to its interaction with specific enzymes and metabolic pathways:

- Enzyme Interaction : The hydroxyl groups facilitate binding to active sites of enzymes such as glycosyltransferases and oxidoreductases, modulating their activity and influencing metabolic pathways.

- Oxidation-Reduction Reactions : The compound can undergo oxidation to form higher oxidation state derivatives or reduction to yield polyhydroxy compounds .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, formulations incorporating this acid have been studied for their efficacy against various pathogens. The mechanism involves disrupting microbial cell walls and inhibiting key metabolic pathways within the microorganisms .

Enzymatic Functions

The compound is also involved in enzymatic reactions:

- Glyoxylate/Hydroxypyruvate Reductase B : This enzyme catalyzes the NADPH-dependent reduction of glyoxylate and hydroxypyruvate into glycolate and glycerate. It can also reduce related compounds but is not its primary physiological function .

Case Studies

- Metabolic Pathway Analysis : A study demonstrated that this compound serves as a critical intermediate in the metabolism of carbohydrates in certain bacterial species. Its role in facilitating glycosylation reactions was highlighted as vital for maintaining cellular integrity and function .

- Therapeutic Applications : Investigations into its potential therapeutic applications revealed promising results in drug development targeting metabolic disorders. The compound's ability to enhance drug solubility and stability makes it a candidate for pharmaceutical formulations .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| D-glucuronic acid | Similar hydroxyl groups | Detoxification |

| D-galacturonic acid | Different stereochemistry at C4 | Glycosylation |

| D-mannuronic acid | Variations in hydroxyl group configuration | Metabolic pathway involvement |

科学的研究の応用

Pharmaceutical Applications

2,3,4,6-Tetrahydroxy-5-oxohexanoic acid is utilized in the pharmaceutical industry for several purposes:

- Chelating Agent : Its ability to bind metal ions enhances the stability of pharmaceutical formulations, particularly in antibiotics and antifungal drugs .

- pH Regulator : It serves as a pH regulator in various drug formulations, ensuring optimal conditions for drug efficacy .

Case Study: Antibiotic Formulation

Research has demonstrated that incorporating this compound into antibiotic formulations can improve their stability and effectiveness. The chelating properties help prevent degradation caused by metal ions present in the formulation.

Food Industry

In the food and beverage sector, this compound is employed as a:

- Chelating Agent : It helps stabilize products like canned foods and soft drinks by binding metal ions that could catalyze spoilage reactions .

- Flavor Enhancer : Its non-toxic nature allows it to be used as a food additive to enhance flavor profiles.

Case Study: Beverage Stability

A study on soft drink formulations revealed that adding this compound significantly reduced the rate of oxidation reactions, thereby extending shelf life and maintaining flavor integrity.

Biochemical Research

The compound plays a role in metabolic pathways and is studied for its potential therapeutic applications:

- Metabolic Disorders : Research indicates its potential in treating conditions such as diabetes by modulating glucose metabolism and enhancing insulin sensitivity .

Case Study: Diabetes Management

Clinical trials have shown that formulations containing this compound can improve glycemic control in diabetic patients by facilitating better glucose uptake in cells.

Industrial Applications

This compound is also significant in industrial applications:

- Biodegradable Polymers : It serves as a precursor for synthesizing biodegradable polymers used in packaging and medical devices .

- Cosmetic Additives : Its biocompatibility makes it suitable for use in cosmetic formulations.

Case Study: Biodegradable Packaging

A recent initiative aimed at developing sustainable packaging materials highlighted the use of this compound to create biodegradable films that maintain product integrity while being environmentally friendly.

特性

CAS番号 |

3470-36-8 |

|---|---|

分子式 |

C6H10CaO7 |

分子量 |

234.22 g/mol |

IUPAC名 |

calcium;2,3,4,6-tetrahydroxy-5-oxohexanoate |

InChI |

InChI=1S/C6H10O7.Ca/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/t3-,4+,5-;/m1./s1 |

InChIキー |

OMFPJBCTBANXIP-YMDUGQBDSA-N |

SMILES |

C(C(=O)C(C(C(C(=O)O)O)O)O)O |

異性体SMILES |

C(C(=O)[C@H]([C@@H]([C@H](C(=O)O)O)O)O)O.[Ca] |

正規SMILES |

C(C(=O)C(C(C(C(=O)O)O)O)O)O.[Ca] |

Key on ui other cas no. |

3470-36-8 |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。